2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol

Lipophilicity Medicinal chemistry Permeability

2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol is a bifunctional 3-aminopyrazole building block (MW 167.21 g/mol; C₈H₁₃N₃O) combining a cyclopropyl-substituted pyrazole core with an N1-hydroxyethyl side chain. The compound belongs to the 3-aminopyrazole class extensively validated as ATP-competitive kinase inhibitors, most notably through the CDK2 clinical candidate series culminating in PNU-292137 (IC₅₀ = 37 nM, CDK2/cyclin A).

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
CAS No. 1152966-21-6
Cat. No. B1438305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol
CAS1152966-21-6
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESC1CC1C2=NN(C(=C2)N)CCO
InChIInChI=1S/C8H13N3O/c9-8-5-7(6-1-2-6)10-11(8)3-4-12/h5-6,12H,1-4,9H2
InChIKeyUVDFKTGJKRQWLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol (CAS 1152966-21-6): Core Scaffold & Procurement Reference for Kinase-Targeted Medicinal Chemistry


2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol is a bifunctional 3-aminopyrazole building block (MW 167.21 g/mol; C₈H₁₃N₃O) combining a cyclopropyl-substituted pyrazole core with an N1-hydroxyethyl side chain . The compound belongs to the 3-aminopyrazole class extensively validated as ATP-competitive kinase inhibitors, most notably through the CDK2 clinical candidate series culminating in PNU-292137 (IC₅₀ = 37 nM, CDK2/cyclin A) [1]. Its dual functional handles—a free 5-amino group for amide coupling and a terminal hydroxyl for prodrug conjugation or further derivatization—position it as a strategic intermediate for fragment-based and structure-guided kinase inhibitor programs .

Why 2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol Cannot Be Replaced by Simplified Pyrazole Building Blocks


The concurrent presence of the C3-cyclopropyl group, the C5-amino substituent, and the N1-hydroxyethyl tether in 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol generates a unique spatial, electronic, and synthetic-handle profile that no single close analog replicates. Removing the cyclopropyl group (des-cyclopropyl analog CAS 73616-27-0) reduces lipophilicity by approximately 1.4 logP units (from 0.335 to −1.07) , fundamentally altering membrane permeability and target-binding characteristics critical to the kinase inhibitor pharmacophore [1]. Omitting the 5-amino group (des-amino analog CAS 1006479-99-7) eliminates the essential hinge-binding H-bond donor required for ATP-pocket engagement in CDK and related kinases [2]. Using the Boc-protected variant (CAS 437982-59-7) mandates an additional deprotection step and carries a higher molecular weight (223 vs. 167 g/mol) incompatible with fragment-based library design . These structural deletions or modifications are not interchangeable without redesigning the downstream synthetic route and compromising biological target engagement.

Quantitative Differentiation Evidence: 2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol vs. Closest Analogs


Lipophilicity Shift: Cyclopropyl Contribution Drives ~1.4 LogP Unit Increase Over Des-Cyclopropyl Analog

The target compound exhibits a computed LogP of 0.335, compared to −1.07 for the des-cyclopropyl analog 5-amino-1-(2-hydroxyethyl)pyrazole (CAS 73616-27-0) . This ΔLogP of +1.405 units is attributable to the C3-cyclopropyl substituent and is consistent with the well-documented effect of cyclopropyl groups in improving membrane permeability and metabolic stability in kinase inhibitor scaffolds [1]. In the 3-aminopyrazole CDK2 series, the cyclopropyl group was identified as an essential pharmacophoric element contributing to nanomolar potency; its removal or replacement consistently degraded CDK2/cyclin A inhibitory activity [2].

Lipophilicity Medicinal chemistry Permeability

Hydrogen-Bond Donor Capacity: 5-Amino Group Confers Dual H-Bond Donation vs. Single Donor in Des-Amino Analog

The target compound possesses two hydrogen-bond donor atoms (5-NH₂ + terminal OH) and a TPSA of 64.07 Ų, compared to only one H-bond donor and a TPSA of 38.05 Ų for the des-5-amino analog 2-(3-cyclopropyl-1H-pyrazol-1-yl)ethanol (CAS 1006479-99-7) . The 5-amino group is structurally essential for kinase hinge-region binding, as demonstrated crystallographically in the CDK2/PNU-292137 co-crystal structure (PDB 1VYW, 2.30 Å resolution), where the 3-aminopyrazole moiety forms a bidentate H-bond network with the backbone carbonyl and NH of Leu83 in the kinase hinge [1]. The target compound's 5-amino group preserves this critical pharmacophoric feature, while the des-amino analog cannot engage the hinge through H-bond donation.

Kinase hinge binding H-bond donors Fragment-based drug design

Patent-Precedented Scaffold: Core Structure Explicitly Claimed in CDK2, CDK12/13, and Transcriptional CDK Inhibitor Patents

The 5-amino-3-cyclopropyl-1H-pyrazole substructure carried by the target compound is a patented pharmacophoric core in multiple kinase inhibitor families. US Patent 10,894,786 (Aurigene Discovery Technologies) explicitly claims substituted 5-cyclopropyl-1H-pyrazol-3-yl-amine derivatives as selective CDK12/13 inhibitors, with exemplified compounds achieving IC₅₀ values of 6–646 nM against CDK12 [1]. WO2016193939 claims substituted heterocyclyl derivatives containing the 5-cyclopropyl-1H-pyrazol-3-yl motif as transcriptional CDK inhibitors (CDK7, CDK9, CDK12, CDK13, CDK18) [2]. The foundational CDK2 inhibitor PNU-292137, built on N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide, achieved IC₅₀ = 37 nM (CDK2/cyclin A), in vivo antitumor activity (TGI > 50%), and oral bioavailability [3]. The target compound's N1-hydroxyethyl variant offers a non-amide-linked synthetic entry point to this privileged chemotype, distinct from the N3-acetamide-linked PNU-292137 series.

Kinase inhibitor patents CDK inhibitor Intellectual property

Fragment-Like Physicochemical Profile: Sub-170 Da Mass with Room for Optimized Growth vs. PNU-292137 (291 Da)

The target compound (MW 167.21) is substantially smaller than the optimized CDK2 clinical lead PNU-292137 (MW 291.35, C₁₈H₁₇N₃O) . Its physicochemical profile—MW 167, LogP 0.335, TPSA 64.07, 3 rotatable bonds, 2 H-donors, 4 H-acceptors—falls within established fragment and lead-like chemical space, with zero Lipinski violations and room for ~130 Da of growth before reaching the PNU-292137 mass . In contrast, the Boc-protected analog (CAS 437982-59-7, MW 223.28, LogP 2.09) already exceeds fragment mass guidelines and requires a deprotection step before further derivatization . The lead optimization of the 3-aminopyrazole series from PNU-292137 to PHA-533533 demonstrated that solubility improvements of >10-fold and plasma protein binding reduction from 99% to 74% were achievable through N3-amide substitution—retaining the core scaffold that the target compound provides [1].

Fragment-based drug discovery Lead-like properties Ligand efficiency

Synthetic Handle Orthogonality: Free N1-Hydroxyethyl Enables Prodrug and Bioconjugation Strategies Absent in Core Scaffold

The N1-hydroxyethyl substituent provides a primary alcohol handle (3 rotatable bonds from the pyrazole N1) that is absent in the core scaffold 3-cyclopropyl-1H-pyrazol-5-amine (CAS 175137-46-9, only 1 rotatable bond) . This hydroxyl group enables etherification, esterification, oxidation to the carboxylic acid, phosphorylation (prodrug), or PEGylation without perturbing the 5-amino-3-cyclopropyl pharmacophore. Computational drug-likeness assessment confirms the compound satisfies Lipinski, Ghose, Veber, Egan, and Muegge rules with zero violations, a profile that can be deliberately modulated through hydroxyl derivatization . The core scaffold (CAS 175137-46-9, LogP 0.76, TPSA 54.7, H-donors 2 including pyrazole NH) has no equivalent synthetic handle for selective N1 modification and requires additional synthetic steps to install functionalizable side chains .

Prodrug design Bioconjugation Synthetic accessibility

Storage and Handling: Ready-to-Use Free Amine/Acohol vs. Boc-Protected Analog Requiring Deprotection

The target compound is supplied as the free amine/alcohol with purity ≥97% and recommended storage at 2–8°C sealed in dry conditions . The Boc-protected analog (CAS 437982-59-7, MW 223.28) requires a separate deprotection step (typically TFA or HCl/dioxane) to liberate the free amine for downstream coupling, introducing an additional synthetic step, potential yield loss, and acid-labile functional group incompatibility . The target compound's free amino group is directly available for amide bond formation, urea synthesis, or reductive amination, reducing the synthetic sequence by one step compared to the Boc-protected entry route. The LogP of 0.335 (vs. 2.09 for the Boc analog) also simplifies aqueous workup and chromatographic purification .

Chemical procurement Laboratory efficiency Intermediate stability

Procurement-Driven Application Scenarios for 2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol


Fragment-Based Lead Generation for CDK and Related Cyclin-Dependent Kinase Targets

With MW 167, LogP 0.335, and a patent-precedented 5-amino-3-cyclopropyl-1H-pyrazole core, this compound is ideally suited as a fragment hit for CDK2, CDK12/13, and transcriptional CDK (CDK7, CDK9) drug discovery programs. The fragment-like physicochemical profile (zero Lipinski violations, TPSA 64.07 Ų, 3 rotatable bonds) provides ample room for structure-guided growth toward the PNU-292137- or PHA-533533-like lead space (MW ~290–310), as demonstrated in the J. Med. Chem. 2004/2005 lead finding and optimization campaigns [1]. The free 5-amino group enables direct amide coupling to explore the hydrophobic pocket exploited by PNU-292137 (IC₅₀ = 37 nM, TGI > 50% in vivo), while the N1-hydroxyethyl handle supports parallel SAR exploration through ether or ester libraries without core scaffold modification [2].

Prodrug and Solubility-Enhanced Kinase Inhibitor Development via N1-Hydroxyethyl Derivatization

The primary alcohol at the N1 position serves as a modular attachment point for phosphate prodrug moieties, PEG chains, or amino acid esters to improve aqueous solubility and oral bioavailability. This strategy is directly informed by the lead optimization trajectory of the 3-aminopyrazole CDK2 series, where PHA-533533 achieved >10-fold solubility improvement over PNU-292137 and reduced plasma protein binding from 99% to 74% through N3-amide optimization [1]. The orthogonal N1-hydroxyethyl handle on the target compound allows simultaneous or independent optimization of the N3-amide vector (via 5-NH₂ coupling) and the N1-solubility vector (via hydroxyl derivatization), a dual-vector strategy not accessible from the core scaffold 3-cyclopropyl-1H-pyrazol-5-amine (CAS 175137-46-9) [2].

Parallel Library Synthesis for Kinase Selectivity Profiling Across the CDK Family

The combination of a free 5-amino group and an N1-hydroxyethyl tether makes this compound a versatile diversification point for generating focused kinase inhibitor libraries. The 5-amino group can be elaborated via amide coupling, urea formation, or reductive amination to diverse carboxylic acids, isocyanates, or aldehydes—mirroring the SAR exploration that produced CDK12/13-selective inhibitors with IC₅₀ values of 6–646 nM in US Patent 10,894,786 [1]. The N1-hydroxyethyl group can be independently oxidized to the carboxylic acid for further amide library generation or phosphorylated for prodrug screening. This orthogonal bifunctionality supports efficient parallel synthesis workflows where both vectors are explored simultaneously, maximizing SAR information per synthesis cycle [2].

Chemical Biology Tool Compound Synthesis: Kinase Target Engagement Probe via Hydroxyl Conjugation

The N1-hydroxyethyl hydroxyl provides a built-in conjugation site for biotin tags, fluorescent reporters, or photoaffinity labels without requiring additional linker installation chemistry. This enables direct conversion of target-derived kinase inhibitors into chemical biology probes for cellular target engagement studies (e.g., CETSA, pull-down, or imaging applications). The cyclopropyl group's established contribution to metabolic stability [1] supports cellular probe applications requiring sustained intracellular concentrations, while the crystallographically validated hinge-binding 5-amino group [2] ensures that probe-conjugated derivatives retain target affinity. This scenario is particularly relevant for academic and industrial chemical biology groups seeking to validate CDK target engagement in cellular models.

Quote Request

Request a Quote for 2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.